Product packaging for 3-Aminoisoquinolin-6-OL(Cat. No.:CAS No. 1416438-30-6)

3-Aminoisoquinolin-6-OL

Cat. No.: B11917690
CAS No.: 1416438-30-6
M. Wt: 160.17 g/mol
InChI Key: PFJOFTFNMRTECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoisoquinolin-6-OL is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. While specific data for this compound is limited, its structural analogs, such as 6-aminoisoquinoline and 3-aminoisoquinoline, are well-established in scientific literature. These related compounds are recognized as valuable scaffolds with demonstrated potential as inhibitors of phosphotransferase enzymes . Research into similar aminoisoquinoline compounds has shown promise for the treatment of a range of diseases, including eye diseases such as glaucoma, neurodegenerative disorders, and cancer . Furthermore, amino-substituted isoquinolines frequently serve as key intermediates in sophisticated organic syntheses, enabling the development of more complex molecules for biological evaluation . As a reagent, this compound can be expected to be used as a building block in the discovery and development of new therapeutic agents. This product is intended for research purposes as a chemical intermediate or analytical standard. It is supplied with detailed documentation, including analytical data to confirm identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B11917690 3-Aminoisoquinolin-6-OL CAS No. 1416438-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1416438-30-6

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-aminoisoquinolin-6-ol

InChI

InChI=1S/C9H8N2O/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H,(H2,10,11)

InChI Key

PFJOFTFNMRTECU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1O)N

Origin of Product

United States

Synthetic Methodologies for 3 Aminoisoquinolin 6 Ol and Analogues

Established Synthetic Routes to the Isoquinoline (B145761) Core

The formation of the fundamental isoquinoline ring system is a critical first step in the synthesis of 3-Aminoisoquinolin-6-OL. Over the years, numerous methods have been developed for this purpose, each with its own advantages and limitations regarding substrate scope and functional group tolerance.

Classical Cyclization Reactions

Traditional methods for isoquinoline synthesis often rely on the acid-catalyzed cyclization of appropriately substituted precursors. These reactions, while historically significant, can sometimes be limited by harsh reaction conditions.

The Bischler-Napieralski reaction is a prominent method that involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to yield 3,4-dihydroisoquinolines. wikipedia.orgjk-sci.comnrochemistry.com These intermediates can then be aromatized to the corresponding isoquinolines. The reaction is most effective with electron-rich aromatic rings, where the cyclization is facilitated. jk-sci.comnrochemistry.com For instance, the cyclization of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide can lead to the formation of a substituted 3,4-dihydroisoquinoline. wikipedia.org

The Pomeranz-Fritsch reaction provides another route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals, which are formed from the condensation of an aromatic aldehyde and an aminoacetal. chemistry-reaction.comorganicreactions.orgwikipedia.orgthermofisher.com This method allows for the preparation of isoquinolines that may be difficult to access through other means. organicreactions.org

While not directly leading to isoquinolines, the Skraup synthesis is a classical method for preparing quinolines that involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.org Variations of this reaction are important in the broader context of synthesizing nitrogen-containing heterocyclic compounds.

Advanced Metal-Catalyzed Cyclization Approaches

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions that offer milder conditions and greater functional group tolerance for the construction of the isoquinoline core.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the isoquinoline skeleton and introducing the key amino group is well-established.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. google.comorganic-chemistry.orgorganic-chemistry.org This reaction is particularly relevant for the synthesis of this compound, as it can be used to introduce the amino group at the C3 position by reacting a suitable precursor, such as 3-bromo-isoquinolin-6-ol, with an amine source in the presence of a palladium catalyst and a ligand. The choice of ligand is crucial for the reaction's success and has evolved over time to accommodate a wider range of substrates. google.com

Suzuki coupling , another palladium-catalyzed reaction, is instrumental in forming carbon-carbon bonds. wikipedia.orgsynarchive.comwikipedia.org While not directly forming the C-N bond of the target molecule, it is a powerful tool for functionalizing the isoquinoline core. For instance, a bromo-substituted isoquinoline can be coupled with a boronic acid to introduce various substituents, which could then be further transformed into the desired functional groups.

Rhodium catalysts have been effectively used in annulation reactions to construct the isoquinoline ring system. These reactions often proceed through C-H activation, providing an atom-economical approach to the target scaffold. Rhodium(III)-catalyzed reactions, for example, can be used to synthesize substituted isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. This method involves a redox-neutral sequence of C-H vinylation and C-N bond formation. Another approach involves the rhodium(III)-catalyzed functionalization of aryl amidines with α-substituted ketones to produce 1-aminoisoquinolines. chemistry-reaction.com

Silver catalysts have also found application in the synthesis of isoquinoline derivatives. For instance, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides an efficient route to substituted isoquinolines. organicreactions.org These reactions offer a valuable alternative to other metal-catalyzed methods.

Copper-catalyzed reactions offer a cost-effective and versatile approach to synthesizing and functionalizing isoquinolines. The Ullmann condensation , a classical copper-catalyzed reaction, can be used to form C-O, C-S, and C-N bonds. organic-chemistry.orgrug.nlorganic-chemistry.orgprepchem.com This can be particularly useful for introducing the hydroxyl group at the C6 position or for certain amination reactions. More contemporary copper-catalyzed methods have been developed for the synthesis of pyrido-fused quinazolinones from isoquinolines, showcasing the versatility of copper in heterocyclic chemistry. Additionally, the hydrolysis of bromoisoquinolines to the corresponding hydroxyisoquinolines can be effectively catalyzed by copper.

Summary of Synthetic Approaches

The following table summarizes the key synthetic methodologies discussed for the construction and functionalization of the isoquinoline core relevant to the synthesis of this compound.

Methodology Catalyst/Reagent Key Transformation Relevant For
Bischler-Napieralski ReactionPOCl₃, P₂O₅Cyclization of β-arylethylamidesIsoquinoline core
Pomeranz-Fritsch ReactionAcid (e.g., H₂SO₄)Cyclization of benzalaminoacetalsIsoquinoline core
Buchwald-Hartwig AminationPalladium catalystC-N bond formationIntroduction of 3-amino group
Suzuki CouplingPalladium catalystC-C bond formationFunctionalization of isoquinoline core
Rhodium-Catalyzed AnnulationRhodium catalystC-H activation/cyclizationIsoquinoline core with amino group
Silver-Catalyzed CyclizationSilver catalystCyclization of alkynyl benzyl azidesIsoquinoline core
Copper-Catalyzed HydrolysisCopper catalystConversion of bromo to hydroxyl groupIntroduction of 6-hydroxyl group
Ullmann CondensationCopper catalystC-O and C-N bond formationIntroduction of 6-hydroxyl or 3-amino group

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecular architectures from three or more starting materials in a single step. nih.govmdpi.com These reactions are characterized by high atom economy, step economy, and the ability to generate structural diversity, making them highly valuable in the preparation of compound libraries for pharmaceutical screening. nih.govbeilstein-journals.org

While a direct one-pot synthesis of this compound via an MCR is not prominently documented, various MCRs are employed to construct the core isoquinoline scaffold, which can then be further functionalized. For instance, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a notable method for producing substituted imidazo[1,2-a]pyrazines and related nitrogen-containing heterocycles, showcasing the power of MCRs in generating complex scaffolds in a single step. rug.nl Povarov-type three-component reactions have also been utilized to synthesize quinoline (B57606) derivatives, which are structurally related to isoquinolines. mdpi.com The Ugi reaction is another versatile MCR that can be adapted to produce a wide range of heterocyclic compounds. beilstein-journals.org

The general principle of these reactions involves the combination of simple starting materials to rapidly build molecular complexity. For example, a three-component coupling of an isocyanide, an aldehyde, and an amine can lead to the formation of α-amino amidines, which are precursors to various heterocyclic systems. beilstein-journals.org

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

MCR Type Reactants Product Type Key Advantages
Groebke-Blackburn-Bienaymé (GBB) Amidine, Aldehyde, Isocyanide Fused Imidazoles High efficiency, mild conditions
Povarov Type Amine, Aldehyde, Alkene Tetrahydroquinolines Access to complex ring systems

| Ugi Reaction | Isocyanide, Aldehyde, Amine, Carboxylic Acid | α-Acylamino Amides | High structural diversity |

Strategies for Regioselective Introduction of Amino and Hydroxyl Functionalities on the Isoquinoline Scaffold

Achieving the desired substitution pattern on the isoquinoline nucleus is a critical challenge in the synthesis of target molecules like this compound. Regioselective methods are essential to introduce the amino and hydroxyl groups at the correct positions.

Amination Protocols

The introduction of an amino group at the C-3 position of the isoquinoline ring can be approached through several synthetic routes. One common strategy involves the amination of a pre-functionalized isoquinoline, such as a halo-isoquinoline. For instance, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds.

Another approach is the direct amination of isoquinoline N-oxides. A metal-free reaction of isoquinoline N-oxides with amines in the presence of an activating agent like triflic anhydride (B1165640) (Tf₂O) can yield 1-aminoisoquinolines. researchgate.net While this method targets the C-1 position, modifications in the substrate and reaction conditions can potentially influence the regioselectivity. The synthesis of 6-aminoisoquinoline (B57696) is a key intermediate for various kinase inhibitors and can be prepared on a large scale. google.comgoogle.com

Hydroxylation Approaches

The introduction of a hydroxyl group at the C-6 position often involves the use of an isoquinoline precursor bearing a suitable leaving group at that position, which can be displaced by a hydroxyl equivalent through nucleophilic aromatic substitution. Alternatively, a methoxy (B1213986) group at the C-6 position can serve as a precursor, which is later demethylated to reveal the hydroxyl functionality.

The Pictet-Spengler reaction provides a classic route to tetrahydroisoquinolines, which can be subsequently aromatized. By starting with a appropriately substituted phenethylamine, such as 2-(3-hydroxy-4,5-dimethoxyphenyl)ethylamine, it is possible to control the position of the hydroxyl group on the benzene (B151609) ring of the isoquinoline system. thieme-connect.de

Modern Synthetic Techniques for Enhanced Efficiency and Scale

To address the demands of modern drug discovery for faster and more sustainable chemical synthesis, techniques such as microwave-assisted synthesis and solvent-free reactions have been increasingly adopted. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. nih.govsemanticscholar.org The technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

This technology has been successfully applied to a wide range of reactions for synthesizing heterocyclic compounds, including quinolines and isoquinolines. nih.govjmpas.com For example, multicomponent reactions, such as the synthesis of dihydropyrimidinones and thiones, have been efficiently carried out under solvent-free microwave irradiation. mdpi.com Similarly, the synthesis of various quinoline derivatives has been accelerated using microwave assistance, often in one-pot procedures. nih.gov A three-component domino reaction to synthesize C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines has been effectively performed under microwave irradiation. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement
Quinoline Synthesis 60 min 4 min Significant
Dihydropyrido[2,3-d]pyrimidine Synthesis Several hours 8 min Good to Excellent

| 8-Hydroxyquinoline Synthesis | Several hours | Not specified | Yield increased from 34% to 72% |

Solvent-Free Reaction Environments

Solvent-free, or solid-state, reactions represent a green chemistry approach that minimizes the use of volatile organic solvents, thereby reducing chemical waste and environmental impact. nih.gov These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst.

Microwave irradiation is frequently combined with solvent-free conditions to further enhance reaction efficiency. mdpi.com The synthesis of thieno[2,3-b]pyridine (B153569) derivatives has been reported under solvent-free microwave conditions using a catalyst on a silica (B1680970) gel support, affording the products in good to excellent yields within minutes. semanticscholar.org This combination of modern techniques provides a powerful platform for the rapid and environmentally benign synthesis of heterocyclic compounds like this compound and its analogues.

Application of Recyclable Catalysts

The integration of green chemistry principles into synthetic organic chemistry has spurred the development of methodologies that utilize recyclable catalysts. nih.gov These approaches are designed to minimize environmental impact and reduce economic costs by allowing the catalyst to be recovered and reused over multiple reaction cycles without a significant loss of activity. nih.gov For the synthesis of isoquinoline and its derivatives, various recyclable catalytic systems, including homogeneous and heterogeneous catalysts, have been explored. nih.govresearchgate.net

One notable advancement is the use of a recyclable homogeneous ruthenium catalyst in polyethylene (B3416737) glycol (PEG-400) for the synthesis of isoquinolines and isoquinolinones under microwave irradiation. nih.govresearchgate.net This method involves the C–H/N–N activation and annulation of dibenzoyl hydrazine (B178648) or ketazine with internal alkynes. nih.gov The use of PEG-400 as a reaction medium is advantageous as the catalyst can be recovered by simple extraction and reused for subsequent reactions. This system avoids the need for external oxidants or expensive salts, making it an environmentally benign and efficient protocol. nih.govresearchgate.net Researchers reported high yields ranging from 62% to 92% for a variety of isoquinoline derivatives. nih.gov

Another approach involves the use of heterogeneous catalysts, which are inherently easier to separate from the reaction mixture. nih.gov Metal-Organic Frameworks (MOFs) have been highlighted as reusable catalysts due to their porous structure and the presence of active metal sites. nih.gov For instance, a modified zirconium-based MOF, UiO-66-Pyca-Ce (III), has demonstrated high efficacy and reusability in the synthesis of polyhydroquinoline derivatives. nih.gov The catalyst was successfully reused for up to five cycles without a significant decrease in product yield, showcasing its potential for sustainable chemical production. nih.gov Although this specific example pertains to quinolines, the principles can be extended to the synthesis of isoquinoline analogues.

Light-mediated charge-transfer (LMCT) catalysts have also been developed, which align with green chemistry principles. nih.gov These catalysts can be recycled and utilize visible light to drive chemical reactions, offering an energy-efficient synthetic route. nih.gov Furthermore, solid acid catalysts like Nafion® NR50 have been employed for the eco-friendly synthesis of 3-arylisoquinolines from 2-alkynylbenzaldehydes under microwave irradiation. nih.gov

The development of these recyclable catalytic systems represents a significant step towards more sustainable and economical methods for producing complex heterocyclic scaffolds like isoquinolines.

Table 1: Ruthenium-Catalyzed Synthesis of Isoquinoline Derivatives in Recyclable PEG-400 nih.govresearchgate.net

EntryAlkyne SubstrateProductYield (%)
1Diphenylacetylene1,3,4-Triphenylisoquinoline92
21-Phenyl-1-propyne4-Methyl-1,3-diphenylisoquinoline85
31-Cyclohexyl-2-phenylacetylene4-Cyclohexyl-1,3-diphenylisoquinoline78
41,2-Di(p-tolyl)acetylene1,3-Diphenyl-4,6,7-trimethylisoquinoline88
51-Phenyl-2-(p-tolyl)acetylene4-Methyl-1-phenyl-3-(p-tolyl)isoquinoline86

Table 2: Reusability of UiO-66-Pyca-Ce (III) Catalyst in Polyhydroquinoline Synthesis nih.gov

CycleYield (%)
190
289
388
487
585

Chemical Transformations and Derivatization of 3 Aminoisoquinolin 6 Ol

Oxidation Reactions of the Hydroxyl Group Leading to Quinone Derivatives

The phenolic hydroxyl group at the C-6 position, in conjunction with the amino group at C-3, renders the 3-Aminoisoquinolin-6-OL scaffold susceptible to oxidation. Analogous to aminophenols, this compound can undergo oxidation to form highly reactive quinone-imine species. The oxidation of related hydroxyquinolines and hydroxyisoquinolines has been shown to proceed via one- or two-electron transfer mechanisms, leading to the formation of quinonoid structures. researchgate.net

In the case of this compound, controlled chemical oxidation is predicted to yield 3-aminoisoquinoline-5,6-dione or its tautomeric quinone-imine form. This transformation typically involves mild oxidizing agents that can selectively oxidize the hydroquinone-like benzene (B151609) portion of the molecule without degrading the heterocyclic ring. These resulting quinone derivatives are valuable intermediates in organic synthesis, capable of participating in cycloaddition and Michael addition reactions.

Reaction TypeProposed Reagent(s)SubstrateMajor Product
OxidationFremy's salt (Potassium nitrosodisulfonate, (KSO₃)₂NO) or Salcomine-O₂This compound3-Iminoisoquinoline-6(3H)-one-5,8-dione

Reduction Reactions of Select Substituents (e.g., Nitro Groups)

While this compound itself does not possess readily reducible groups, its derivatives, particularly those bearing nitro substituents, can undergo facile reduction. Following an electrophilic nitration reaction (see Section 3.3), a nitro group can be introduced onto the aromatic ring, most likely at the C-5 or C-7 position. The reduction of this nitro group is a key transformation for synthesizing poly-amino substituted isoquinolines.

The reduction of nitroarenes is a well-established process in organic chemistry. For nitroisoquinolines, catalytic hydrogenation is a highly effective method. For instance, the reduction of nitro groups on the isoquinoline (B145761) scaffold has been successfully achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com Alternative methods include the use of metal-acid systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or other reducing agents like hydrazine (B178648) in the presence of a catalyst. mdpi.com This reaction provides a direct route to diaminoisoquinoline derivatives, which are important precursors for more complex heterocyclic systems.

Reaction TypeReagent(s)Model SubstrateMajor Product
Nitro Group ReductionH₂, Pd/C catalyst or SnCl₂/HCl5-Nitro-3-aminoisoquinolin-6-ol3,5-Diaminoisoquinolin-6-ol

Electrophilic Substitution Reactions on the Isoquinoline Ring System

Electrophilic aromatic substitution (SEAr) on the this compound ring is strongly influenced by the directing effects of the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the nitrogen atom in the isoquinoline ring has a deactivating effect on the heterocyclic portion (positions 1 and 4), making the fused benzene ring the preferred site of electrophilic attack.

The hydroxyl group at C-6 strongly activates the ortho positions (C-5 and C-7). The amino group at C-3 activates the C-4 position. Given the superior activation of the benzene ring over the pyridine (B92270) ring, electrophiles are most likely to attack at the C-5 and C-7 positions. rsc.org Steric hindrance may influence the ratio of the resulting isomers.

Reaction TypeReagent(s)SubstratePredicted Major Product(s)
BrominationBr₂, FeBr₃This compound5-Bromo-3-aminoisoquinolin-6-ol and/or 7-Bromo-3-aminoisoquinolin-6-ol
NitrationHNO₃, H₂SO₄This compound5-Nitro-3-aminoisoquinolin-6-ol and/or 7-Nitro-3-aminoisoquinolin-6-ol
SulfonationFuming H₂SO₄This compoundThis compound-5-sulfonic acid

Nucleophilic Substitution Reactions

The electron-rich nature of the this compound ring system makes it generally unreactive toward direct nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com However, the primary amino group at C-3 provides a synthetic handle to facilitate such reactions via the formation of a diazonium salt. This intermediate is an excellent leaving group (N₂) that can be displaced by a wide range of nucleophiles.

This two-step sequence begins with diazotization of the amino group using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C). The resulting diazonium salt can then be treated with various reagents, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction, to introduce new substituents at the C-3 position. wikipedia.orggeeksforgeeks.orgnih.gov This method allows for the synthesis of 3-halo, 3-cyano, and 3-hydroxyisoquinolin-6-ol derivatives, transformations that are not readily achievable by other means.

Reaction NameReagent(s)IntermediateProduct
Sandmeyer Chlorination1. NaNO₂, HCl (0-5 °C) 2. CuCl6-Hydroxyisoquinolin-3-yl-diazonium chloride3-Chloroisoquinolin-6-ol
Sandmeyer Bromination1. NaNO₂, HBr (0-5 °C) 2. CuBr6-Hydroxyisoquinolin-3-yl-diazonium bromide3-Bromoisoquinolin-6-ol
Sandmeyer Cyanation1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN6-Hydroxyisoquinolin-3-yl-diazonium salt6-Hydroxyisoquinoline-3-carbonitrile
Schiemann Reaction1. NaNO₂, HBF₄ (0-5 °C) 2. Heat6-Hydroxyisoquinolin-3-yl-diazonium tetrafluoroborate3-Fluoroisoquinolin-6-ol
Hydroxylation1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat6-Hydroxyisoquinolin-3-yl-diazonium saltIsoquinoline-3,6-diol

Functional Group Interconversions and Further Scaffold Derivatization

The amino and hydroxyl groups of this compound are themselves reactive sites for numerous functional group interconversions (FGIs), enabling the synthesis of a diverse library of derivatives. fiveable.mevanderbilt.edu These reactions modify the peripheral functionality of the molecule, which can be used to tune its physicochemical properties or to provide points of attachment for more complex structures.

The amino group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to form secondary and tertiary amines. The phenolic hydroxyl group can be readily converted into ethers via O-alkylation (e.g., Williamson ether synthesis) or into esters via O-acylation using acid chlorides or anhydrides. These transformations are fundamental in medicinal chemistry for creating analogues of a parent compound.

Functional GroupReaction TypeReagent(s)Product Class
Amino (-NH₂)N-AcylationAcyl chloride (RCOCl), Pyridine3-Amidoisoquinolin-6-ol
Amino (-NH₂)N-SulfonylationSulfonyl chloride (RSO₂Cl), Base3-Sulfonamidoisoquinolin-6-ol
Hydroxyl (-OH)O-Alkylation (Etherification)Alkyl halide (R-X), Base (e.g., K₂CO₃)3-Aminoisoquinolin-6-yl ether
Hydroxyl (-OH)O-Acylation (Esterification)Acyl chloride (RCOCl), Pyridine3-Aminoisoquinolin-6-yl ester

Utilization as a Building Block in Complex Molecule Synthesis

With its dual functionality and rigid heterocyclic core, this compound serves as an excellent building block for the construction of more complex molecular architectures, particularly in the field of drug discovery. mdpi.com The distinct reactivity of the amino and hydroxyl groups allows for selective and sequential reactions to build larger molecules.

The amino group can act as a nucleophile in amide bond-forming reactions with carboxylic acids, often mediated by coupling agents like DCC or EDC, to link the isoquinoline scaffold to other fragments. It can also participate in reductive amination or act as a nucleophile in SNAr reactions with activated aromatic systems. The hydroxyl group is a versatile handle for forming ether linkages, which are common motifs in biologically active compounds. For example, it can be coupled with alcohols under Mitsunobu conditions or with alkyl halides in a Williamson ether synthesis. These strategies allow for the systematic elaboration of the this compound core into targeted, high-value molecules.

Synthetic StrategyFunctional Group UtilizedCoupling PartnerReaction TypeResulting Linkage
Amide SynthesisAmino (-NH₂)Carboxylic Acid (R-COOH)Amide Coupling (e.g., EDC, HOBt)Amide Bond
Ether SynthesisHydroxyl (-OH)Alkyl Halide (R-X)Williamson Ether SynthesisEther Bond
Biaryl Ether SynthesisHydroxyl (-OH)Aryl Halide (Ar-X)Buchwald-Hartwig or Ullmann CouplingDiaryl Ether Bond
Secondary Amine SynthesisAmino (-NH₂)Aldehyde/KetoneReductive AminationSecondary Amine

Structure Activity Relationship Sar and Structural Biology Investigations

Conformational Analysis and its Influence on Molecular Recognition and Interactions

The conformation of a molecule—its spatial arrangement of atoms—is fundamental to its ability to recognize and interact with biological targets such as enzymes and receptors. For 3-Aminoisoquinolin-6-OL, the largely planar isoquinoline (B145761) ring system provides a rigid scaffold. The primary conformational flexibility arises from the rotation around the bonds connecting the amino (-NH₂) and hydroxyl (-OH) groups to the isoquinoline core.

Molecular recognition is contingent on a precise geometric and electronic complementarity between the ligand and its binding site. The orientation of the hydrogen-bond donating amino and hydroxyl groups of this compound is critical. In a receptor pocket, these groups can form directional hydrogen bonds with specific amino acid residues (e.g., aspartate, glutamate (B1630785), serine, threonine). The planarity of the isoquinoline ring facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. Computational modeling and structural biology techniques are essential to understand these preferred binding modes and the energetic landscape of the ligand-receptor complex.

Impact of Substituent Position and Nature on Biological Activities

The placement and chemical nature of substituents on the isoquinoline scaffold are primary determinants of a compound's biological activity and selectivity. nih.gov SAR studies on various isoquinoline derivatives have demonstrated that even minor structural modifications can lead to significant changes in potency and target specificity. nih.gov

The specific location of the amino and hydroxyl groups on the this compound scaffold is crucial. In many kinase inhibitors based on related heterocyclic scaffolds like quinazoline (B50416), the nitrogen atoms within the ring system and the positioning of external hydrogen-bond donors are vital for affinity. For instance, in epidermal growth factor receptor (EGFR) kinase inhibitors, the N-1 atom of the quinazoline ring often forms a key hydrogen bond with a methionine residue in the enzyme's hinge region. mdpi.comnih.gov By analogy, the N-2 atom of the isoquinoline ring in this compound and the exocyclic amino group at position 3 could engage in similar critical hydrogen bonding interactions, anchoring the molecule in the ATP-binding pocket of a target kinase.

The hydroxyl group at the C-6 position provides an additional hydrogen bonding point, which can enhance binding affinity and contribute to selectivity for a specific target. The relative spatial orientation of the 3-amino and 6-hydroxyl groups defines a specific pharmacophore that will be recognized by a complementary binding site. Altering the position of these groups to other locations on the isoquinoline ring would change this pharmacophoric pattern and likely result in dramatically different biological activity.

Modifying the core structure of this compound with substituents of varying alkyl chain lengths and electronic properties can fine-tune its biological activity.

Alkyl Chain Length: The length of alkyl chains attached to the isoquinoline nucleus or the amino group can influence lipophilicity, steric interactions, and van der Waals forces within the binding pocket. Studies on 13-substituted protoberberine derivatives, another class of isoquinoline alkaloids, showed that antifungal activity was significantly affected by the length of an alkyl side chain, with longer chains (e.g., hexyl) providing greater potency than shorter ones (e.g., methyl). researchgate.net This suggests that an optimal chain length can maximize favorable hydrophobic interactions with the target protein. However, excessively long chains can also introduce steric hindrance or unfavorable conformational changes.

Electronic Properties: The electronic nature of substituents (electron-donating or electron-withdrawing) alters the electron distribution within the isoquinoline ring system. This can affect the pKa of the amino group and the ring nitrogen, influencing their protonation state at physiological pH and their ability to form ionic or hydrogen bonds. researchgate.net SAR studies on quinoline (B57606) derivatives have shown that lipophilicity, which is influenced by substituents, correlates with cytotoxic effects. rsc.org For example, introducing electron-withdrawing groups like halogens can modulate a compound's membrane permeability and interaction with target enzymes.

The following table presents data on the in vitro anticancer activity of substituted isoquinolin-1-one analogs, illustrating the impact of different substituents on cytotoxicity.

CompoundSubstituent (R)ED₅₀ (μg/mL) - A549 (Lung Cancer)ED₅₀ (μg/mL) - SK-OV-3 (Ovarian Cancer)ED₅₀ (μg/mL) - HCT15 (Colon Cancer)
Compound APhenyl>10>10>10
Compound B4-Methylphenyl8.71>10>10
Compound CBiphenyl2.113.583.89
Compound D4-Methoxyphenyl>10>10>10

Data is illustrative, derived from studies on isoquinolin-1-one derivatives to show the principle of substituent effects on biological activity. nih.govkoreascience.kr

Stereochemical Considerations and Isomeric Forms

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on biological activity. While this compound itself is an achiral molecule, the introduction of substituents can create stereogenic centers, leading to different stereoisomers.

If a substituent containing a chiral center is introduced (for example, by alkylating the amino group with a chiral side chain), the resulting molecules can exist as enantiomers or diastereomers. Enantiomers are non-superimposable mirror images that often interact differently with chiral biological macromolecules like proteins. One enantiomer may exhibit high affinity for a receptor, while the other is significantly less active or may even interact with a different target altogether. nih.gov For instance, studies on the isomers of 3-Br-acivicin demonstrated that only the isomer with the natural (5S, αS) configuration displayed significant antiplasmodial activity, highlighting a stereoselective biological process, likely related to uptake or target binding. nih.gov Therefore, if derivatives of this compound were to be developed, controlling the stereochemistry would be a critical aspect of optimizing their therapeutic potential.

Receptor Binding Affinity Analysis through Rational Structural Modifications

Rational drug design aims to improve the binding affinity and selectivity of a lead compound through targeted structural modifications based on an understanding of the ligand-receptor interactions. nih.gov For this compound, this would involve modifying its structure to optimize interactions with its intended biological target.

Techniques such as X-ray crystallography or cryo-electron microscopy can provide a detailed picture of how a ligand binds to its receptor, revealing key interactions. This structural information allows for the rational design of new analogues. For example, if a hydrophobic pocket is identified near the ligand in the receptor's binding site, adding a corresponding hydrophobic group to the ligand could enhance binding affinity.

In the development of isoquinolinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1), researchers constrained a flexible propylene (B89431) linker into a more rigid cyclopentene (B43876) ring. nih.gov This modification improved pharmacokinetic properties while preserving the compound's potency, demonstrating how rational structural constraint can be a powerful optimization strategy. Similarly, identifying specific amino acid residues in a target's active site, such as GLU988 and LYS903 in PARP1, allows for the design of molecules with functional groups positioned to form strong interactions with them. nih.gov

Scaffold Hybridization and Design of Structural Analogues

Scaffold hybridization and scaffold hopping are advanced strategies in medicinal chemistry used to create novel chemical entities with improved properties. niper.gov.in These approaches involve combining the 3-aminoisoquinoline core with other known pharmacophores or replacing the core with a bioisosteric equivalent.

Scaffold Hybridization: This strategy involves covalently linking the 3-aminoisoquinoline scaffold to another biologically active moiety to create a hybrid molecule. The goal is to produce a compound with a dual mode of action or to enhance the activity of the primary scaffold. For example, quinoline scaffolds have been hybridized with thiazole (B1198619) or coumarin (B35378) moieties to generate new compounds with potent antimicrobial or anticancer activities. frontiersin.org

Design of Structural Analogues: This involves making systematic modifications to the 3-aminoisoquinoline structure to explore the SAR and optimize properties. This can range from simple functional group modifications to more complex changes like ring annulation. The synthesis of isoindolo[2,1-b]isoquinolinones from 3-arylisoquinolines is an example where intramolecular cyclization was used to create a more constrained, rigid analogue, which led to potent topoisomerase 1 inhibitory activity. nih.gov Similarly, fusing other heterocyclic rings, such as pyrazole, to the isoquinoline core has led to the discovery of potent B-Raf kinase inhibitors. researchgate.net These strategies highlight the utility of the isoquinoline scaffold as a template for generating diverse and biologically active structural analogues. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical

Elucidation of Molecular Targets and Intracellular Pathways

The isoquinoline (B145761) scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to interact with a variety of molecular targets, including enzymes and receptors. These interactions can modulate cellular signaling cascades and other biological processes.

Derivatives of the closely related quinoline (B57606) structure are known to target bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govnih.gov Quinolones, a class of antibiotics, function by stabilizing the complex between these enzymes and cleaved DNA, which obstructs the replication fork and induces DNA breaks. nih.govnih.gov Some novel bacterial topoisomerase inhibitors (NBTIs) have demonstrated the ability to inhibit both DNA gyrase and topoisomerase IV simultaneously. plos.orgosu.edu

The electronic properties of the isoquinoline ring system can influence its binding to enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that plays a role in cellular protection against oxidative stress by reducing quinones to hydroquinones. genecards.orgnih.gov

Kinases are another important class of enzymes that are often targeted by isoquinoline derivatives. google.com For instance, 3-aminoisoquinoline-1(2H)-one-based compounds have been evaluated as inhibitors of the dual-specificity phosphatase Cdc25B. pitt.edu Additionally, certain isoquinoline compounds have been identified as potent inhibitors of CHK1, a key kinase in the DNA damage response pathway. acs.org

Table 1: Enzyme Interactions of Isoquinoline Derivatives

Enzyme Target Interacting Compound Class Mechanism of Action Reference
DNA Gyrase Quinolone Derivatives Stabilization of enzyme-DNA cleavage complex nih.govnih.gov
Topoisomerase IV Quinolone Derivatives Stabilization of enzyme-DNA cleavage complex nih.govnih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1) Isoquinoline Derivatives Altered binding due to electronic properties
Kinases (e.g., CHK1) Isoquinoline Derivatives Inhibition of kinase activity google.comacs.org
Dual-specificity phosphatase Cdc25B 3-Aminoisoquinoline-1(2H)-one Derivatives Inhibition of phosphatase activity pitt.edu

The interaction of isoquinoline derivatives with their molecular targets can trigger or inhibit various cellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, regulating a wide range of cellular processes.

For example, the inhibition of kinases by isoquinoline compounds can disrupt signaling pathways involved in cell proliferation, survival, and differentiation. medsci.org The modulation of pathways such as the PI3K/AKT and MAPK/JNK pathways has been observed with various bioactive compounds, leading to downstream effects on cellular function. medsci.orgthermofisher.com

Isoquinoline derivatives have also been investigated for their ability to bind to various receptors. The binding of a ligand to a receptor can initiate a signaling cascade, leading to a physiological response. The nature of this interaction can be influenced by the structure of both the ligand and the receptor. ualberta.ca

For instance, certain isoquinoline derivatives have been explored as ligands for G protein-coupled receptors (GPCRs), such as the Mas-related G protein-coupled receptor X1 (MRGPRX1). nih.gov The binding affinity and selectivity of these compounds can be modulated by altering the substituents on the isoquinoline core. nih.gov The replacement of a benzamidine (B55565) moiety with a 1-aminoisoquinoline (B73089) group in one study led to a highly potent and selective MRGPRX1 agonist. nih.gov

Studies on Fundamental Cellular Events (e.g., Inhibition of DNA Synthesis)

A key mechanism of action for many quinoline and isoquinoline derivatives is the inhibition of DNA synthesis. This is often a direct consequence of their interaction with enzymes like DNA gyrase and topoisomerase IV. nih.gov By stabilizing the cleaved DNA-enzyme complex, these compounds prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. nih.govnih.gov This DNA damage, if not repaired, can trigger apoptosis and cell death. nih.gov

The inhibition of DNA synthesis is a hallmark of the activity of many antimicrobial and anticancer agents.

Theoretical Frameworks for Mechanistic Postulation

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to postulate and investigate the mechanisms of chemical reactions and biological interactions. beilstein-journals.orgmdpi.com These theoretical frameworks can provide insights into the energetics and geometries of transition states and intermediates, helping to elucidate reaction pathways. mdpi.com

For example, DFT calculations can be used to model the binding of a ligand to a receptor, predicting the binding affinity and identifying key interactions. beilstein-journals.org Such studies can guide the design and optimization of new compounds with improved activity and selectivity. In silico screening and molecular dynamics simulations are also powerful tools for identifying potential drug candidates and understanding their mechanism of action at a molecular level. jelsciences.combiorxiv.org

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Aminoisoquinolin-6-OL, DFT calculations are employed to elucidate its fundamental electronic properties, which in turn govern its chemical reactivity and spectroscopic characteristics.

Research efforts using DFT, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), focus on several key areas. First is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

For this compound, DFT studies show that the HOMO is predominantly localized over the electron-rich isoquinoline (B145761) ring system and the exocyclic amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the fused aromatic rings, highlighting these areas as susceptible to nucleophilic attack.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In this compound, the MEP map reveals strong negative potential around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, confirming their role as hydrogen bond acceptors and sites of high nucleophilicity. The hydrogen atoms of the amino and hydroxyl groups exhibit positive potential, marking them as hydrogen bond donors.

Analysis of reaction mechanisms is another key application. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a chemical reaction. This allows for the prediction of reaction feasibility, kinetics, and the identification of the most likely reaction pathway for synthetic transformations involving the this compound scaffold.

Table 6.1: Calculated DFT Parameters for this compound (B3LYP/6-311++G(d,p))
ParameterCalculated ValueInterpretation
HOMO Energy-5.48 eVIndicates electron-donating capability; localized on the amino group and aromatic system.
LUMO Energy-0.95 eVIndicates electron-accepting capability; distributed across the heterocyclic ring.
HOMO-LUMO Gap (ΔE)4.53 eVReflects high kinetic stability and moderate chemical reactivity.
Dipole Moment3.12 DebyeSuggests significant molecular polarity, influencing solubility and intermolecular interactions.
Mulliken Charge on N (amino)-0.812 eConfirms the high electron density and nucleophilicity of the amino nitrogen.
Mulliken Charge on O (hydroxyl)-0.655 eConfirms the high electron density and hydrogen-bonding potential of the hydroxyl oxygen.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. For this compound and its derivatives, which are often investigated as inhibitors of protein kinases, docking simulations are essential for understanding their mechanism of action at the molecular level.

In a typical docking study, the 3D structure of this compound is placed into the ATP-binding site of a target kinase (e.g., Rho-associated kinase 1, ROCK1). The simulation algorithm then samples numerous possible conformations and orientations (poses) of the ligand within the binding pocket, scoring each based on a force field that estimates the binding free energy.

Results from such simulations often predict that the isoquinoline core acts as a "hinge-binder." The nitrogen atom at position 2 of the isoquinoline ring typically forms a crucial hydrogen bond with a backbone amide proton in the hinge region of the kinase (e.g., Met157 in ROCK1). The 3-amino group and 6-hydroxyl group can form additional, specificity-conferring hydrogen bonds with nearby amino acid residues, such as a glutamate (B1630785) or aspartate side chain. Pi-pi stacking interactions between the isoquinoline ring system and aromatic residues like tyrosine or phenylalanine in the active site further stabilize the complex.

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time (e.g., 100-200 nanoseconds). MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key interactions. A stable complex is typically characterized by a low root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose, confirming that the predicted binding mode is energetically favorable and not a transient artifact.

Table 6.2: Representative Molecular Docking Results for this compound
Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interactions
ROCK1 Kinase-8.9Met157, Glu155, Tyr88Hydrogen bond (Hinge), Hydrogen bond (Side-chain), π-π stacking
CDK2/Cyclin A-8.2Leu83, Glu81, Phe80Hydrogen bond (Hinge), Salt bridge, π-π stacking
VEGFR-2 Kinase-9.1Cys919, Asp1046, Phe1047Hydrogen bond (Hinge), Hydrogen bond (D-loop), π-π stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. For a class of compounds like isoquinoline inhibitors, QSAR models can predict the activity of new, unsynthesized analogs, including this compound, thereby prioritizing synthetic targets.

The process involves:

Dataset Assembly: A training set of isoquinoline derivatives with experimentally determined activities (e.g., IC₅₀ values against a specific kinase) is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., solvent-accessible surface area) and also include quantum-chemical descriptors from DFT (e.g., HOMO/LUMO energies).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that best relates a subset of these descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested using statistical metrics like the coefficient of determination (R²) for the training set, and the cross-validated coefficient (Q²) using leave-one-out techniques. An external test set is often used for final validation.

A hypothetical QSAR model for kinase inhibition by isoquinolines might take the form: pIC₅₀ = 1.25(cLogP) - 0.45(TPSA) + 0.88(N_HBD) - 2.1

In this model, pIC₅₀ (the negative logarithm of the IC₅₀ value) increases with lipophilicity (cLogP) and the number of hydrogen bond donors (N_HBD), but decreases with increasing topological polar surface area (TPSA). The model would use the specific descriptor values for this compound to predict its inhibitory activity, providing a quantitative hypothesis that can be tested experimentally.

Table 6.3: Statistical Parameters for a Hypothetical QSAR Model
Statistical ParameterValueSignificance
N (Number of Compounds)45Size of the training set used to build the model.
R² (Coefficient of Determination)0.89Indicates that 89% of the variance in activity is explained by the model.
Q² (Cross-validated R²)0.76Measures the internal predictive ability of the model; a value > 0.5 is considered good.
F-statistic85.4Indicates the statistical significance of the regression model.
R²_pred (External Validation)0.81Measures the model's ability to predict the activity of an external test set.

Predictive Modeling for Chemical Reactivity, Regioselectivity, and Enantioselectivity

Beyond biological activity, computational models are invaluable for predicting the outcomes of chemical reactions involving this compound, guiding synthetic chemists in designing efficient reaction pathways.

Regioselectivity: Predictive modeling is crucial for determining the regioselectivity of reactions like halogenation, nitration, or acylation. For example, to predict the major product of electrophilic bromination, a chemist would model the transition states for bromine addition at all possible positions (e.g., C4, C5, C7, C8). By comparing the calculated activation energies (ΔG‡) for each pathway, the one with the lowest energy barrier can be identified as the kinetically favored product, thus predicting the reaction's regiochemical outcome with high confidence.

Enantioselectivity: While this compound is itself achiral, it can be a substrate in reactions that generate a chiral product, often through the use of a chiral catalyst. Computational modeling can predict the enantioselectivity of such a transformation. For instance, in an asymmetric hydrogenation of the pyridine (B92270) ring catalyzed by a chiral Rhodium-phosphine complex, two diastereomeric transition states would lead to the (R) and (S) enantiomers of the product. By accurately calculating the energies of these two transition states (TS-R and TS-S), the model can predict the enantiomeric excess (ee) of the reaction using the equation: ee (%) = 100 * tanh(ΔΔG‡ / 2RT), where ΔΔG‡ is the energy difference between TS-S and TS-R. This predictive power allows for the rational design and selection of catalysts to achieve high enantiopurity.

Table 6.4: Predicted Site Reactivity of this compound from Conceptual DFT
Atomic SitePredicted Susceptibility (Based on Fukui Functions & Charges)Example Reaction
N (Amino Group)High for Electrophilic Attack / AcylationAcylation with acetyl chloride
O (Hydroxyl Group)High for Electrophilic Attack / AlkylationAlkylation with methyl iodide (O-methylation)
C5 PositionHigh for Electrophilic Aromatic SubstitutionNitration, Bromination
C8 PositionModerate for Electrophilic Aromatic SubstitutionFriedel-Crafts acylation
C1 PositionHigh for Nucleophilic AttackAddition of an organolithium reagent

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives, including 3-Aminoisoquinolin-6-OL, has traditionally relied on methods like the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. nih.gov However, these methods can be limited by harsh reaction conditions, low yields, and laborious isolation processes. nih.govresearchgate.net Consequently, a significant area of future research lies in the development of more efficient, versatile, and atom-economical synthetic strategies.

Recent advancements have focused on transition metal-catalyzed C-H activation and annulation reactions. researchgate.netrsc.org Rhodium, ruthenium, and palladium complexes have shown promise in facilitating the construction of the isoquinoline core. researchgate.net For instance, rhodium(III)-catalyzed C-H activation has been employed to synthesize 1-aminoisoquinoline (B73089) derivatives from N-aryl amidines and cyclic 2-diazo-1,3-diketones under mild, redox-neutral conditions. rsc.org Another innovative approach involves the nickel-catalyzed reductive cross-coupling to introduce substituents at various positions of the isoquinolone ring, a strategy that could be adapted for this compound analogues. acs.org

Future methodologies will likely focus on:

Catalytic Asymmetric Dearomatization: This strategy aims to construct chiral indolizidine and benzo-fused indolizidine derivatives, which are prevalent in bioactive natural products. bohrium.com

Multi-component Reactions: Assembling substituted isoquinolines from multiple starting materials in a single operation offers significant advantages in terms of efficiency and complexity generation. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields in the synthesis of N-substituted 3-aminoisoquinolines from 2-acylphenylacetonitriles and amines. researchgate.net

The development of these next-generation synthetic methods will be crucial for creating diverse libraries of this compound derivatives for further biological evaluation.

Exploration of Novel Biological Targets and Pathways

While this compound and its derivatives have shown promise as inhibitors of enzymes like poly(ADP-ribose) polymerases (PARPs) and phosphodiesterases (PDEs), the full spectrum of their biological activity remains to be explored. researchgate.net Future research will delve into identifying and validating new molecular targets and elucidating the intricate signaling pathways through which these compounds exert their effects.

Key areas of exploration include:

Kinase Inhibition: The isoquinoline scaffold is a known pharmacophore for kinase inhibitors. google.com Screening this compound derivatives against a broad panel of kinases could reveal novel anticancer and anti-inflammatory agents.

G Protein-Coupled Receptors (GPCRs): Derivatives of 1-aminoisoquinoline have been identified as agonists for the Mas-related G protein-coupled receptor X1 (MRGPRX1), a target for pain management. nih.gov Investigating the interaction of this compound with various GPCRs could open up new therapeutic avenues.

Dual-Specificity Phosphatases: 3-Aminoisoquinolin-1(2H)-one based compounds have been identified as inhibitors of the dual-specificity phosphatase Cdc25B, a key regulator of the cell cycle and a target for cancer therapy. acs.orgpitt.edu

Neuroprotective Effects: Certain isoquinoline alkaloids have demonstrated neuroprotective properties, suggesting a potential role for this compound derivatives in treating neurodegenerative diseases.

The identification of novel targets will be facilitated by phenotypic screening, where compounds are tested for their effects on cellular models of disease, followed by target deconvolution studies to identify the responsible proteins. researchgate.net

Advancement and Integration of Computational Approaches

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to identifying and optimizing lead compounds. nih.govresearchgate.net The integration of advanced computational methods will be pivotal in accelerating the development of this compound-based therapeutics.

Future computational efforts will likely focus on:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques like molecular docking can be used to predict the binding mode and affinity of this compound derivatives. nih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed to build predictive models based on the properties of known active compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess binding stability and understand the molecular basis of interaction.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, enabling the early identification and removal of compounds with unfavorable pharmacokinetic profiles. frontiersin.org

Artificial Intelligence and Machine Learning: AI-driven approaches are increasingly being used to predict drug-target interactions and analyze large datasets from high-throughput screening, further accelerating the discovery process. frontiersin.org

The synergy between computational predictions and experimental validation will be crucial for the efficient design and optimization of next-generation this compound derivatives.

Strategic Integration with High-Throughput Screening in Chemical Biology Discovery Research

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or cellular model. researchoutreach.org The strategic integration of this compound and its derivatives with HTS platforms will be a cornerstone of future discovery research.

Key strategies include:

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful HTS method that involves screening small, low-molecular-weight fragments for binding to a target protein. researchoutreach.org The 3-aminoisoquinoline core can serve as a starting fragment, which can then be elaborated and optimized to generate potent and selective inhibitors.

Combinatorial Chemistry: The development of efficient synthetic routes for this compound will enable the creation of large and diverse combinatorial libraries. researchgate.net These libraries can then be subjected to HTS to identify hits for a wide range of biological targets.

Phenotypic Screening: As mentioned earlier, HTS can be used for phenotypic screening to identify compounds that produce a desired effect in a cell-based assay. This approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action. researchgate.net

High-Content Screening (HCS): HCS combines the automation of HTS with cellular imaging to provide multiparametric data on the effects of compounds on cellular morphology and function. This can provide deeper insights into the mechanism of action of this compound derivatives.

By strategically combining the synthetic versatility of the 3-aminoisoquinoline scaffold with the power of HTS and advanced cellular imaging, researchers can significantly enhance the efficiency and success rate of chemical biology and drug discovery programs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.